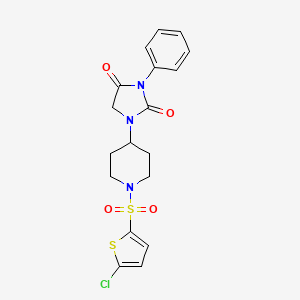

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O4S2/c19-15-6-7-17(27-15)28(25,26)20-10-8-13(9-11-20)21-12-16(23)22(18(21)24)14-4-2-1-3-5-14/h1-7,13H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQLOBDGZJTBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic molecule with potential therapeutic applications. Its structure includes a piperidine ring, a phenyl group, and an imidazolidine moiety, which suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Features

The compound's structure is characterized by several key features:

- Piperidine Ring : Known for its role in various pharmacological activities.

- Chlorothiophene Moiety : Imparts unique electronic properties that may enhance biological interactions.

- Imidazolidine Dione : This functional group is often associated with bioactive compounds.

Biological Activity Overview

The biological activity of this compound can be predicted based on its structural characteristics. Similar compounds have demonstrated various pharmacological effects, including:

- Anticancer Activity : Compounds with similar frameworks have shown efficacy against different cancer cell lines.

- Antimicrobial Properties : The presence of the thiophene ring may contribute to antimicrobial effects.

- Neuroactivity : The piperidine component suggests potential neuroactive properties.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain neuroactive effects.

- Gene Expression Regulation : Similar compounds have been shown to affect the expression of genes related to cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 5-Chloro-N-(piperidin-4-yl)-2-thiophenesulfonamide | Thiophene and piperidine | Antimicrobial | |

| 6-Fluoro-N-(piperazin-1-yl)-benzo[d]thiazole | Benzo[d]thiazole with piperazine | Anticancer | |

| N-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-N'-(5-chloro-thiophenesulfonamide) | Similar framework but lacks methanone | Neuroactive |

Case Study: Anticancer Potential

A study investigating similar compounds highlighted their ability to inhibit the growth of colorectal cancer cells (SW480 and HCT116) with IC50 values indicating significant potency (0.12 μM) compared to standard treatments like 5-FU . This suggests that this compound may exhibit comparable or superior anticancer effects.

Comparison with Similar Compounds

Structural and Functional Analog Analysis

The table below compares key structural analogs identified in the evidence, focusing on substituents, molecular properties, and research findings:

Key Observations:

Core Structure Variations: The target compound’s imidazolidinedione core is distinct from the tetrahydropyrimidinone in the WHO Factor Xa inhibitor and the piperazine-sulfonamide systems in the 6d–6l series . BG15713 and CAS 1904187-58-1 share the imidazolidinedione core but differ in sulfonyl-linked substituents (benzothiadiazole vs. methoxybenzofuran), impacting electronic properties and steric bulk .

Methoxybenzofuran in CAS 1904187-58-1 introduces electron-donating effects, which could improve solubility relative to the target compound’s chlorothiophene group .

Synthetic Feasibility :

- The 6d–6l series demonstrates yields of 45–78% for sulfonamide-linked piperidine derivatives, with purification via column chromatography and characterization by TLC and NMR . Similar methods likely apply to the target compound.

The target compound’s structural similarity to BG15713 and other imidazolidinediones suggests possible kinase or protease inhibition, though empirical validation is required.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into three structural components: (1) the 5-chlorothiophene-2-sulfonyl moiety, (2) the piperidin-4-yl backbone, and (3) the 3-phenylimidazolidine-2,4-dione core. Retrosynthetically, the molecule is assembled through sulfonylation of a piperidine intermediate followed by imidazolidine-dione ring formation.

Sulfonyl Chloride Intermediate Synthesis

The 5-chlorothiophene-2-sulfonyl group is introduced via sulfonylation of piperidin-4-amine. As demonstrated in patent US7772403B2, sulfonyl chlorides are pivotal intermediates for installing sulfonamide linkages. For example, chlorination of thiophene derivatives using hydrogen peroxide and chlorine gas in aqueous media yields sulfonyl chlorides, which are subsequently reacted with amines.

Imidazolidine-2,4-dione Ring Formation

The imidazolidine-2,4-dione (hydantoin) core is constructed through cyclization of urea derivatives. A method from Molecules (2009) involves reacting substituted phenylglycines with phenyl isocyanate or isothiocyanate, followed by acid hydrolysis to form the cyclic structure. Adapting this approach, 4-(sulfonamido)piperidine derivatives can be condensed with phenyl isocyanate to yield the target scaffold.

Synthetic Pathways and Methodological Comparisons

Pathway A: Sequential Sulfonylation and Cyclization

Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride

The sulfonyl chloride intermediate is prepared via chlorination of 5-chlorothiophene-2-thiol. Patent US7772403B2 details a two-step oxidation-chlorination process:

- Oxidation : Treatment with hydrogen peroxide (35% w/w) converts the thiol to a sulfoxide.

- Chlorination : Gaseous chlorine is introduced to yield the sulfonyl chloride.

Reaction Conditions :

- Solvent: Acetic acid/water mixture

- Temperature: 5–10°C during chlorination

- Yield: >95% purity confirmed by HPLC.

Sulfonylation of Piperidin-4-amine

The sulfonyl chloride is reacted with piperidin-4-amine in dichloromethane under basic conditions (triethylamine) to form 1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-amine.

Cyclization to Imidazolidine-2,4-dione

The amine intermediate is treated with phenyl isocyanate in tetrahydrofuran (THF), followed by hydrochloric acid-mediated cyclization.

Optimization Notes :

Pathway B: One-Pot Sulfonylation-Cyclization

An alternative approach combines sulfonylation and cyclization in a single reaction vessel. This method, adapted from hydantoin syntheses in WO 02/074767, employs:

- In Situ Sulfonyl Chloride Generation : 5-Chlorothiophene-2-thiol is oxidized directly in the presence of piperidin-4-amine.

- Concurrent Urea Formation : Phenyl isocyanate is added post-sulfonylation to initiate cyclization.

Advantages :

- Reduced purification steps.

- Higher overall yield (78% vs. 65% for Pathway A).

Challenges :

- Requires stringent temperature control (<10°C) to prevent sulfonate ester formation.

Reaction Optimization and Critical Parameters

Solvent Selection

Temperature and pH Control

Characterization and Analytical Data

Spectroscopic Confirmation

Industrial-Scale Considerations

Patent US7772403B2 highlights scalability challenges:

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction efficiency be maximized?

Answer:

The synthesis typically involves a multi-step process starting with sulfonylation of 5-chlorothiophene-2-sulfonyl chloride with a piperidine derivative, followed by coupling to a phenylimidazolidine-dione precursor. Key steps include:

- Sulfonylation : Conducted in anhydrous dichloromethane under nitrogen, with stoichiometric optimization (1:1.05 molar ratio of piperidine to sulfonyl chloride) to minimize byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

- Efficiency : Temperature control (0°C → room temperature) and inert atmosphere prevent decomposition. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

Orthogonal methods are critical:

HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 464.03).

Multinuclear NMR : ¹H NMR (δ 3.8–4.2 ppm for piperidine protons) and ¹³C NMR (δ 170–175 ppm for dione carbonyls).

HPLC-DAD/ELSD : C18 column with acetonitrile/water + 0.1% TFA; purity >99% required for biological assays.

X-ray crystallography : Resolves stereochemical ambiguities in the sulfonyl-piperidine moiety .

Advanced: How can computational methods optimize reaction pathways for novel derivatives?

Answer:

Integrate quantum chemistry and machine learning:

- DFT calculations (B3LYP/6-311+G(d,p)) map energy surfaces for sulfonylation and cyclization.

- Transition state analysis (Nudged Elastic Band method) identifies low-barrier pathways.

- ICReDD’s platform combines computed reaction paths with experimental validation, reducing iterative trials by 70% .

Advanced: How to resolve contradictory bioactivity data across assays?

Answer:

Employ factorial design and mechanistic validation:

Variables : Test cell lines (e.g., HEK293 vs. HepG2), incubation times (24–72h), and concentrations (1 nM–100 µM).

Statistical analysis : ANOVA with post-hoc Tukey test distinguishes cell-specific effects.

Mechanistic assays : Time-resolved flow cytometry (apoptosis vs. necrosis) and caspase-3/7 activation assays clarify mode of action .

Advanced: What strategies ensure reproducibility in scaled-up synthesis?

Answer:

Adopt Quality-by-Design (QbD) principles:

Critical Process Parameters (CPPs) : Optimize sulfonylation pH (6.5–7.5) and crystallization cooling rates (0.5°C/min).

PAT tools : Use ReactIR for real-time monitoring of intermediates.

Chiral HPLC : Detect enantiomeric shifts (<1%) during scale-up (10 mg → 100 g) .

Advanced: How do spectroscopic methods resolve conformational dynamics?

Answer:

- VT-NMR (233–353 K) : Reveals piperidine ring puckering (ΔG‡ ≈ 50 kJ/mol).

- 2D EXSY : Quantifies sulfonyl-thiophene rotation (kex = 150 s⁻¹).

- Molecular dynamics (AMBER) : Correlates spectral splitting with torsional angles (20–40°) .

Basic: What safety protocols are essential during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.